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Compound of Interest

Compound Name: Amthamine

Cat. No.: B1667264 Get Quote

For researchers, scientists, and drug development professionals, Amthamine stands out as a

potent and selective experimental compound for investigating the histamine H2 receptor

system. This guide provides a comprehensive comparison of Amthamine with other key

research compounds, supported by experimental data to inform compound selection and

experimental design.

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a highly

selective agonist for the histamine H2 receptor.[1][2] Its utility in research stems from its ability

to potently stimulate H2 receptors with minimal off-target effects at H1 and H3 receptors,

making it a valuable tool for elucidating the physiological and pathological roles of the H2

receptor.[1][2] This guide will delve into the comparative pharmacology of Amthamine,

presenting its binding affinity and functional potency alongside other critical research

compounds such as the endogenous ligand histamine and other synthetic agonists like

dimaprit and impromidine.

Comparative Binding Affinity at Histamine
Receptors
The selectivity of a research compound is paramount for accurate and reproducible

experimental results. The following table summarizes the binding affinities (Ki) of Amthamine
and other relevant compounds at the four subtypes of histamine receptors. Lower Ki values

indicate a higher binding affinity.
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Compound
H1 Receptor Ki
(nM)

H2 Receptor Ki
(nM)

H3 Receptor Ki
(nM)

H4 Receptor Ki
(nM)

Amthamine >10,000 63.1 >10,000 7,943

Histamine 250 31.6 4.7 3.8

Dimaprit >10,000 158.5 >10,000 >10,000

Impromidine >10,000 7.9 25.1 26.9

Data compiled from multiple sources.

As the data illustrates, Amthamine exhibits a clear preference for the H2 receptor, with

significantly weaker affinity for H1, H3, and H4 receptors. This high selectivity contrasts with the

endogenous ligand, histamine, which binds with high affinity to all four receptor subtypes, and

impromidine, which shows considerable affinity for H3 and H4 receptors in addition to H2.

Dimaprit also demonstrates H2 selectivity, though with a lower affinity compared to

Amthamine.

Functional Potency and Efficacy
Beyond binding, the functional consequence of receptor activation is a critical parameter. The

following table compares the potency (EC50 or pD2) and efficacy of Amthamine and its

counterparts in various functional assays. A lower EC50 or a higher pD2 value signifies greater

potency.
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Compound Assay
Tissue/Cell
Line

Potency
(EC50/pD2)

Efficacy

Amthamine
Gastric Acid

Secretion

Rat isolated

gastric fundus
18.9 µM (EC50) Full Agonist

Amthamine Inotropy Guinea-pig atria 6.72 (pD2) Full Agonist

Amthamine Inotropy Human atrium 5.38 (pD2) Full Agonist

Histamine Inotropy Guinea-pig atria ~6.7 (pD2) Full Agonist

Dimaprit Inotropy Guinea-pig atria ~5.7 (pD2) Full Agonist

Impromidine Inotropy Human heart - Partial Agonist

Data compiled from multiple sources.[1]

In functional assays, Amthamine consistently demonstrates its role as a full agonist at the H2

receptor, with potency comparable to or slightly higher than histamine in some preparations.

For instance, in stimulating gastric acid secretion and increasing cardiac contractility,

Amthamine is significantly more potent than dimaprit. Notably, while impromidine is a potent

H2 agonist, it acts as a partial agonist in the human heart, meaning it cannot elicit the same

maximal response as a full agonist like Amthamine.

Histamine H2 Receptor Signaling Pathway
Activation of the histamine H2 receptor by an agonist like Amthamine initiates a well-defined

intracellular signaling cascade. The H2 receptor is a G-protein coupled receptor (GPCR) that

primarily couples to the Gs alpha subunit. This interaction triggers a series of events

culminating in a physiological response.
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Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific

receptor. It involves the competition between a radiolabeled ligand and an unlabeled test

compound for binding to the receptor.
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1. Receptor Preparation
(e.g., cell membranes expressing H2R)

2. Incubation
- Receptor Preparation

- Radiolabeled Ligand (e.g., [3H]-Tiotidine)
- Unlabeled Test Compound (e.g., Amthamine)

3. Separation
(Rapid filtration to separate bound from free radioligand)

4. Quantification
(Scintillation counting to measure radioactivity)

5. Data Analysis
- Determine IC50

- Calculate Ki using Cheng-Prusoff equation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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